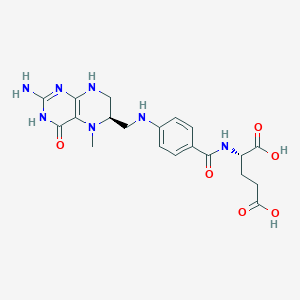
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate is a biologically active form of folate, a water-soluble B vitamin. It plays a crucial role in various biochemical processes, including DNA synthesis, repair, and methylation. This compound is essential for proper cell division and is particularly important during periods of rapid growth, such as pregnancy and infancy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate typically involves the reduction of folic acid or its derivatives. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under mild conditions. Another approach involves the use of chemical reducing agents such as sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5,10-methylenetetrahydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Methyl transfer reactions often involve enzymes such as methionine synthase.
Major Products
Oxidation: 5,10-Methylenetetrahydrofolic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various methylated compounds, depending on the specific reaction.
Scientific Research Applications
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a critical role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used in the treatment of folate deficiency and related disorders. It is also being investigated for its potential role in preventing neural tube defects during pregnancy.
Industry: It is used in the fortification of foods and dietary supplements to ensure adequate folate intake.
Mechanism of Action
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate functions as a coenzyme in various biochemical reactions. It donates methyl groups in the methylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase. This process is crucial for DNA synthesis and repair, as well as for the regulation of gene expression through DNA methylation.
Comparison with Similar Compounds
Similar Compounds
(6R)-5,10-Methylenetetrahydrofolic acid: Another biologically active form of folate involved in similar biochemical processes.
Tetrahydrofolic acid: The fully reduced form of folic acid, which serves as a precursor to 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate.
Folic acid: The synthetic form of folate, which is converted to this compound in the body.
Uniqueness
This compound is unique in its ability to directly participate in methylation reactions, making it a critical component in the regulation of gene expression and DNA synthesis. Its stability and bioavailability also make it a preferred form of folate for therapeutic and nutritional applications.
Properties
Molecular Formula |
C20H25N7O6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1 |
InChI Key |
ZNOVTXRBGFNYRX-OLZOCXBDSA-N |
Isomeric SMILES |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


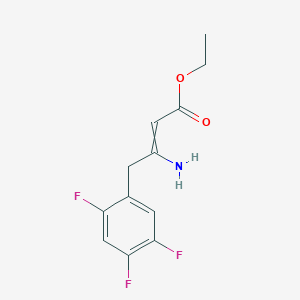
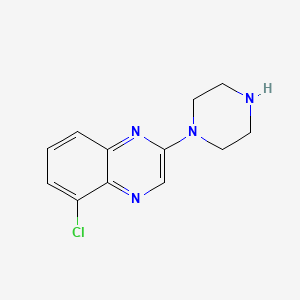
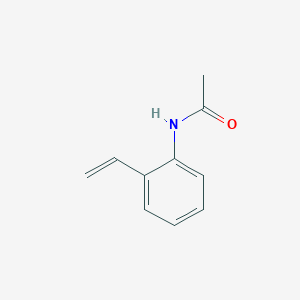
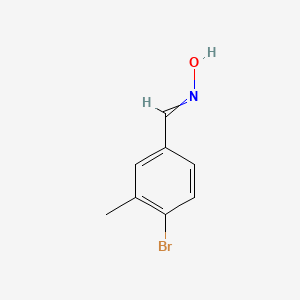
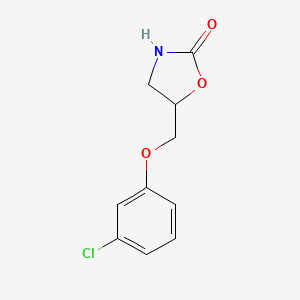
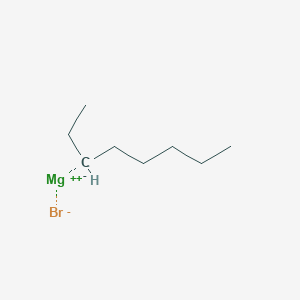
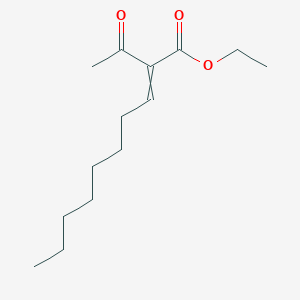
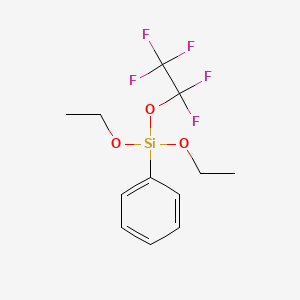

![4-(Aminocarbonyl)-2-chloro-3-[(1-cyclopropylethyl)amino]benzoic acid](/img/structure/B8512485.png)
![1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-](/img/structure/B8512507.png)

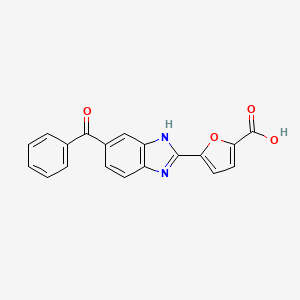
![2-[Amino-(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8512532.png)
